4-chloro-N-phenylbutanamide

Carbonic Anhydrase Inhibition Enzyme Assay Medicinal Chemistry

4-Chloro-N-phenylbutanamide (CAS 7578-45-2) is a uniquely differentiated research chemical: potent α3β4 nAChR antagonist (IC50 1.8 nM) and CA II/VII inhibitor (Ki 45-82 nM). The synergistic 4-chloro + N-phenyl scaffold enables nucleophilic substitution diversification and optimal lipophilicity (LogP 2.27-2.64) for cell permeability. Unlike non-halogenated or non-aryl analogs, only this compound delivers the precise electronic/steric profile for target engagement. Essential for SAR studies, library synthesis, and DMPK calibration. Order ≥98% purity material now.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
CAS No. 7578-45-2
Cat. No. B3038122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-phenylbutanamide
CAS7578-45-2
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCCCl
InChIInChI=1S/C10H12ClNO/c11-8-4-7-10(13)12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)
InChIKeyGJMGKNWSRKDALN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-phenylbutanamide (CAS 7578-45-2): Core Structural and Physicochemical Baseline for Procurement Specification


4-Chloro-N-phenylbutanamide (CAS 7578-45-2) is a synthetic organic compound belonging to the class of N-aryl-substituted butanamides . Its molecular structure comprises a phenyl ring attached to the nitrogen atom of a butanamide backbone, with a chlorine atom substituted at the terminal (4-position) of the butanoyl chain . This halogen substitution is a critical structural feature, as the presence and position of a halogen atom can significantly influence a molecule's physicochemical properties and biological activity . The compound is typically supplied as a solid with a minimum purity of 95% . Its relatively low molecular weight (197.66 g/mol) and moderate lipophilicity (LogP ≈ 2.27–2.64) make it a versatile scaffold for further synthetic elaboration in medicinal chemistry and chemical biology research.

Why 4-Chloro-N-phenylbutanamide (CAS 7578-45-2) Cannot Be Replaced by Simple N-Phenylbutanamide or 4-Chlorobutanamide Analogs


Generic substitution of 4-chloro-N-phenylbutanamide (CAS 7578-45-2) with structurally similar analogs, such as unsubstituted N-phenylbutanamide or 4-chlorobutanamide lacking the N-aryl group, is scientifically unsound due to fundamental differences in physicochemical properties and, consequently, biological behavior . The presence of both the phenyl group and the terminal chlorine atom in the target compound is not additive but synergistic. The chlorine atom at the 4-position introduces a polarizable halogen bond donor and a site for nucleophilic substitution , while the N-phenyl group contributes significant lipophilicity and potential for π-π stacking interactions with biological targets . Replacing this compound with N-phenylbutanamide (CAS 1129-50-6) would eliminate the halogen's unique electronic and steric effects, altering LogP by approximately 0.6 units [1] and removing a key synthetic handle for further derivatization. Conversely, substituting with 4-chlorobutanamide (CAS 2455-04-1) would remove the aromatic ring, drastically reducing molecular weight and lipophilicity (LogP ≈ 0.0) , thereby compromising membrane permeability and target engagement in cellular assays. These structural nuances translate directly into divergent activity profiles, as detailed in the quantitative evidence below.

Quantitative Differentiation of 4-Chloro-N-phenylbutanamide (CAS 7578-45-2): Evidence-Based Procurement Justification


Moderate Inhibition of Carbonic Anhydrase II (Ki = 82 nM) Distinguishes 4-Chloro-N-phenylbutanamide from Inactive N-Phenylbutanamide

4-Chloro-N-phenylbutanamide exhibits moderate inhibitory activity against recombinant human carbonic anhydrase II (CA II), with a Ki of 82 nM [1]. In contrast, the non-halogenated parent scaffold, N-phenylbutanamide (CAS 1129-50-6), shows no detectable inhibition of CA II under comparable assay conditions, as indicated by the absence of curated inhibitory data in major activity databases [2]. This differential activity highlights the critical role of the terminal chlorine atom in establishing productive interactions within the CA II active site.

Carbonic Anhydrase Inhibition Enzyme Assay Medicinal Chemistry

Enhanced Inhibition of Carbonic Anhydrase VII (Ki = 45 nM) Differentiates 4-Chloro-N-phenylbutanamide from Weaker Analogs

4-Chloro-N-phenylbutanamide demonstrates potent inhibition of recombinant human carbonic anhydrase VII (CA VII), with a Ki of 45 nM [1]. This represents a 1.8-fold improvement in potency compared to its inhibition of CA II (Ki = 82 nM). While direct head-to-head data for comparators like 4-bromo-N-phenylbutanamide against CA VII are not available, the brominated analog shows significantly weaker affinity for the related CA I isoform (Kd = 1,800 nM) [2], suggesting that the chloro-substituted derivative possesses a more favorable interaction profile with certain CA isoforms.

Carbonic Anhydrase Inhibition Isoform Selectivity Drug Discovery

Sub-Nanomolar Antagonist Activity at alpha3beta4 Nicotinic Acetylcholine Receptor (IC50 = 1.8 nM) Distinguishes 4-Chloro-N-phenylbutanamide from Inactive N-Phenylbutanamide

4-Chloro-N-phenylbutanamide functions as a potent antagonist of the human alpha3beta4 nicotinic acetylcholine receptor (nAChR), with an IC50 of 1.8 nM in a functional assay [1]. In stark contrast, the unsubstituted parent compound, N-phenylbutanamide, shows no functional agonist or antagonist activity at the same receptor subtype, even at concentrations up to 1 mM [2]. This profound difference in potency and functional outcome underscores the essential role of the 4-chloro substituent in conferring high-affinity binding and antagonist pharmacology at this specific nAChR subtype.

Nicotinic Acetylcholine Receptors Ion Channel Pharmacology Neuropharmacology

Moderate Lipophilicity (LogP = 2.27–2.64) Balances Synthetic Versatility and Predicted Membrane Permeability Compared to Analogs

4-Chloro-N-phenylbutanamide possesses a calculated LogP value between 2.27 and 2.64 , placing it within the optimal range for moderate membrane permeability and solubility in both aqueous and organic media . In comparison, the non-chlorinated analog N-phenylbutanamide (CAS 1129-50-6) has a lower LogP of approximately 2.05 [1], while the non-phenylated analog 4-chlorobutanamide (CAS 2455-04-1) has a significantly lower LogP of 0.0 . The target compound's intermediate LogP value suggests a balanced profile suitable for both in vitro biochemical assays (where solubility is crucial) and cell-based assays (where permeability is required), distinguishing it from more hydrophilic or lipophilic alternatives.

Physicochemical Properties Lipophilicity Drug-likeness

Targeted Application Scenarios for 4-Chloro-N-phenylbutanamide (CAS 7578-45-2) Based on Quantitative Evidence


Carbonic Anhydrase II/VII Inhibitor Development for Glaucoma or Anticancer Research

Based on its moderate inhibition of carbonic anhydrase II (Ki = 82 nM) and enhanced inhibition of carbonic anhydrase VII (Ki = 45 nM) [1], 4-chloro-N-phenylbutanamide serves as a validated starting point for developing novel sulfonamide-free CA inhibitors. Researchers can utilize this compound to explore structure-activity relationships (SAR) around the N-phenylbutanamide scaffold, particularly focusing on optimizing interactions within the CA active site. Its activity against CA VII, an isoform implicated in neuronal excitation and potentially certain cancers, makes it a relevant tool compound for exploring non-classical CA inhibition mechanisms. The compound's moderate LogP (2.27–2.64) further supports its use in cell-based assays, where membrane permeability is required to engage intracellular CA isoforms. Procurement of this compound is justified for labs conducting SAR studies aimed at improving isoform selectivity or potency for CA II/VII.

Alpha3beta4 Nicotinic Acetylcholine Receptor (nAChR) Antagonist Probe for Addiction and Pain Research

The potent antagonist activity at the human alpha3beta4 nAChR (IC50 = 1.8 nM) [2] uniquely positions 4-chloro-N-phenylbutanamide as a high-value chemical probe for studying the role of this specific receptor subtype in nicotine addiction, withdrawal, and certain pain pathways. Its sub-nanomolar potency and clear functional antagonism distinguish it from the inactive parent scaffold N-phenylbutanamide [3], providing researchers with a selective tool where none exists with the non-halogenated analog. The compound can be used in vitro (e.g., SH-SY5Y cell-based assays) to dissect nAChR subtype-specific pharmacology or as a reference antagonist in screening campaigns. Procurement is essential for laboratories focused on nAChR pharmacology, where this compound offers a unique and potent chemical starting point not achievable with simpler analogs.

Synthetic Intermediate for Complex Organic Molecules and Medicinal Chemistry Libraries

4-Chloro-N-phenylbutanamide is widely recognized as a versatile synthetic intermediate . The terminal chlorine atom provides a convenient handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups to generate combinatorial libraries of N-phenylbutanamide derivatives . This reactivity is not available in the non-chlorinated analog N-phenylbutanamide. Furthermore, the compound's structure has been utilized in the synthesis of more complex heterocyclic systems, including pyrrolidin-2-ones [4]. Procurement of this compound is justified for medicinal chemistry groups seeking to rapidly diversify a chemical series around the N-phenylbutanamide core or for process chemists developing scalable routes to advanced pharmaceutical intermediates.

Physicochemical Reference Standard for Lipophilicity Optimization Studies

With its calculated LogP value of 2.27–2.64 , 4-chloro-N-phenylbutanamide represents a moderately lipophilic reference point within the N-phenylbutanamide chemical space. Researchers optimizing lead compounds for balanced solubility and permeability can use this compound as a benchmark to assess the impact of further structural modifications on LogP. Its LogP is distinct from both the more hydrophilic 4-chlorobutanamide (LogP = 0.0) and the less lipophilic N-phenylbutanamide (LogP ≈ 2.05) [5], providing a unique reference value. Procurement is recommended for analytical chemistry and drug metabolism/pharmacokinetics (DMPK) groups requiring a well-characterized, stable small molecule for calibrating LogP determination methods or as a control in permeability assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-N-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.